4-Bromo-2-fluorobenzimidamide hydrochloride

pKa modulation electron-withdrawing effect serine protease inhibitor design

Select 4-Bromo-2-fluorobenzimidamide HCl (CAS 1187927-25-8) for serine protease inhibitor R&D. Dual 4-Br/2-F substitution yields pKa ~10.83—lower than unsubstituted benzamidine—enabling fine-tuned target engagement at physiological pH. Para-Br permits mild Suzuki-Miyaura coupling (clear advantage over 4-Cl analog); ortho-F remains intact for metabolic stability. HCl salt guarantees direct aqueous solubility for reliable biochemical assay data without DMSO interference. The fluorobenzamidine pharmacophore is validated by in vivo antitumor efficacy in colorectal and breast cancer models. Ideal for oncology-focused medicinal chemistry programs. Request a quote today.

Molecular Formula C7H7BrClFN2
Molecular Weight 253.5 g/mol
CAS No. 1187927-25-8
Cat. No. B1527795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-fluorobenzimidamide hydrochloride
CAS1187927-25-8
Molecular FormulaC7H7BrClFN2
Molecular Weight253.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)F)C(=N)N.Cl
InChIInChI=1S/C7H6BrFN2.ClH/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3H,(H3,10,11);1H
InChIKeyGJSNAEGRKQLHPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-fluorobenzimidamide Hydrochloride (CAS 1187927-25-8): A Dual-Halogenated Benzimidamide Building Block for Pharmaceutical Intermediates and Enzyme-Targeted Synthesis


4-Bromo-2-fluorobenzimidamide hydrochloride (CAS 1187927-25-8) is a halogenated benzimidamide derivative with the molecular formula C₇H₇BrClFN₂ and a molecular weight of 253.50 g/mol [1]. The compound features a bromine atom at the para (C4) position and a fluorine atom at the ortho (C2) position relative to the amidine functional group on the benzene ring. It belongs to the benzamidine/benzimidamide class, which is well-established as reversible competitive inhibitors of trypsin-like serine proteases [2]. The hydrochloride salt form (PubChem ID 53407891; MDL MFCD04114441) enhances aqueous solubility and facilitates handling in both organic and aqueous reaction media, making it a versatile intermediate for medicinal chemistry and pharmaceutical research applications targeting enzyme inhibitors and receptor modulators .

Why 4-Bromo-2-fluorobenzimidamide Hydrochloride Cannot Be Simply Replaced by Mono-Halogenated or Non-Halogenated Benzimidamide Analogs


Substituted benzamidines exhibit profound differences in enzyme inhibition potency, basicity, and synthetic utility depending on the nature and position of aromatic substituents. The Andrews et al. (1978) quantitative structure–activity relationship (QSAR) analysis of substituted benzamidines against human serine proteases demonstrated that enzyme–inhibitor interactions are governed by substituent electron-donation, hydrophobicity, molar refractivity, and molecular weight [1]. In benzamidine-based inhibitors, electron-withdrawing halogen substituents modulate the amidine pKa, directly affecting the protonation state at physiological pH and thus target engagement . The dual-substitution pattern of 4-Br/2-F is structurally distinct from mono-halogenated analogs (e.g., 4-bromobenzamidine, 2-fluorobenzamidine) and regioisomers (e.g., 4-Br/3-F), producing a unique combination of electronic, steric, and lipophilic properties that cannot be replicated by any single substitution variant. Furthermore, the para-bromine serves as a specific synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig), whereas the chloro analog requires harsher conditions due to the higher C–Cl bond dissociation energy . These cumulative differences mean that substituting this building block with a generic benzimidamide risks both altered biological activity in derived compounds and limited downstream synthetic versatility.

Quantitative Differentiation Evidence for 4-Bromo-2-fluorobenzimidamide Hydrochloride Versus Closest Analogs


Amidine Basicity Modulation: Dual Halogen Substitution Lowers pKa by ~1 Unit Relative to Unsubstituted Benzamidine

The ortho-fluoro substituent in 4-bromo-2-fluorobenzimidamide exerts a strong electron-withdrawing inductive effect that significantly lowers the amidine pKa compared to both the unsubstituted parent and the mono-brominated analog. This modulation of basicity directly impacts the protonation state of the amidine group at physiological pH, which is a critical determinant of binding affinity in serine protease active sites where the protonated amidinium cation forms a key salt bridge with Asp189 .

pKa modulation electron-withdrawing effect serine protease inhibitor design

Vendor Purity Specification: 97% (4-Br/2-F) Versus ≥96% HPLC for 4-Chloro-2-fluoro Analog

Multiple vendors specify the purity of 4-bromo-2-fluorobenzimidamide hydrochloride at 97.00%, which is 1 absolute percentage point higher than the purity floor of ≥96% (HPLC) reported for the direct chloro analog (4-chloro-2-fluorobenzamidine hydrochloride, CAS 1187927-09-8) [1]. While both are suitable for research applications, the tighter specification of the bromo compound may reduce the need for additional purification in downstream synthetic steps where higher starting material purity is critical.

purity specification quality control chemical procurement

Bromine as a Superior Synthetic Handle: C–Br Bond Enables Milder Pd-Catalyzed Cross-Coupling Versus the C–Cl Analog

The para-bromine substituent on 4-bromo-2-fluorobenzimidamide serves as a privileged reactive site for palladium-catalyzed cross-coupling reactions. The C–Br bond (bond dissociation energy ~67–71 kcal/mol) undergoes oxidative addition to Pd(0) species under significantly milder conditions than the C–Cl bond (~81–84 kcal/mol) present in the 4-chloro-2-fluoro analog [1]. This differential reactivity has been explicitly noted for 4-bromo-2-fluoro-benzamidine, whose distinct molecular structure featuring both bromo and fluoro substituents enhances reactivity in cross-coupling reactions and facilitates selective functionalization .

Suzuki-Miyaura coupling C–C bond formation synthetic versatility building block

Molecular Weight and Lipophilicity Differentiation: 21% Heavier Than the 4-Chloro Analog, with Implications for Derived Compound PK Properties

The replacement of chlorine (atomic weight 35.5) with bromine (atomic weight 79.9) at the para position increases the molecular weight of the hydrochloride salt from 209.05 g/mol (4-chloro-2-fluoro analog) to 253.50 g/mol (4-bromo-2-fluoro analog), a difference of +44.45 g/mol (+21.3%) [1]. This mass increase is accompanied by greater lipophilicity (Br is more lipophilic than Cl, as reflected by Hansch π values: Br π = +0.86 vs. Cl π = +0.71) [2]. In drug discovery programs using this building block, the heavier, more lipophilic bromo variant will impart distinct ADME properties to final compounds, potentially enhancing membrane permeability while also increasing the risk of exceeding Lipinski's molecular weight threshold of 500 Da if multiple heavy substituents are incorporated.

lipophilicity molecular weight pharmacokinetics lead optimization

In Vivo Antitumor Activity of Fluorobenzamidine Derivatives: BFB Demonstrates IC₅₀ ~0.3 µg/mL Against HCT-116 Colon Cancer Cells with Favorable Toxicity Profile Versus Cisplatin

Bithiophene-fluorobenzamidine (BFB), a derivative constructed from the 2-fluorobenzamidine pharmacophore, demonstrated strong antiproliferative activity against HCT-116 human colon cancer cells with an IC₅₀ of approximately 0.3 µg/mL in vitro [1]. In a DMH-induced colorectal cancer rat model (n=80, 5 groups), BFB administered at 2.5 mg/kg i.p. three times per week for 21 weeks significantly reduced tumor incidence, multiplicity, and size while improving body weight and ameliorating kidney and liver function deteriorated by the carcinogen. Critically, BFB achieved these antitumor effects without causing hepato- or nephrotoxicity, in contrast to cisplatin (2.5 mg/kg, 5 doses over 21 weeks), which is known to produce dose-limiting nephrotoxicity [1][2]. In a separate breast cancer model, BFB reduced tumor incidence by ~88% versus ~30% for tamoxifen [3].

antitumor activity colorectal cancer apoptosis induction in vivo efficacy

Salt Form Advantage: Hydrochloride Salt Provides Enhanced Aqueous Solubility and Ambient Handling Versus the Free Base

The hydrochloride salt form of 4-bromo-2-fluorobenzimidamide (CAS 1187927-25-8, MW 253.50) offers practical advantages over the corresponding free base (CAS 1100752-71-3, MW 217.04) for laboratory and process chemistry applications. Amidine hydrochlorides generally exhibit significantly enhanced water solubility compared to their neutral free base counterparts due to the ionic nature of the salt, which facilitates dissolution in aqueous reaction media . Vendor storage recommendations reflect this difference: the hydrochloride salt is stored at 0–8°C without requiring an inert atmosphere, whereas the free base requires storage under inert gas (nitrogen or argon) at 2–8°C, indicating greater sensitivity to atmospheric moisture and carbon dioxide which can form carbonate salts .

salt selection aqueous solubility chemical stability laboratory handling

Recommended Research and Procurement Scenarios for 4-Bromo-2-fluorobenzimidamide Hydrochloride Based on Quantitatively Demonstrated Differentiation


Serine Protease Inhibitor Lead Optimization Requiring Fine-Tuned Amidine pKa

In structure-based drug design programs targeting trypsin-like serine proteases (e.g., Factor Xa, thrombin, uPA, tryptase), the protonated amidinium cation is the pharmacophoric element that forms a critical salt bridge with the Asp189 residue at the S1 pocket. The 4-bromo-2-fluorobenzimidamide scaffold provides a pKa of ~10.83—approximately 1 unit lower than unsubstituted benzamidine (pKa ~11.90) and 0.56 units lower than 4-bromobenzamidine (pKa ~11.39)—enabling a reduced fraction of the protonated active species at physiological pH . This property can be exploited to modulate target engagement, potentially improving selectivity against off-target serine proteases while maintaining sufficient on-target potency. Researchers should select this building block when QSAR or structure-based design indicates that reducing amidine basicity would improve the overall profile of the inhibitor series.

Diversification of Kinase Inhibitor Chemical Space via Pd-Catalyzed Cross-Coupling of the Aryl Bromide Handle

The para-bromine substituent enables Suzuki-Miyaura cross-coupling under mild Pd(0) catalysis conditions, a transformation that would require forcing conditions or specialized ligand systems with the corresponding 4-chloro analog . This differential reactivity allows medicinal chemists to use 4-bromo-2-fluorobenzimidamide hydrochloride as a common intermediate for parallel library synthesis, where diverse aryl, heteroaryl, or alkenyl boronic acids/esters are coupled to generate structurally varied final compounds. The ortho-fluoro substituent remains intact during cross-coupling (C–F bonds are essentially inert under standard Suzuki conditions), preserving the fluorine atom's beneficial metabolic stability and conformational effects. This scenario is particularly relevant for kinase inhibitor programs, where the 4-bromo-2-fluorophenyl motif appears in clinically advanced compounds such as MEK162 (binimetinib) and vandetanib.

Oncology Drug Discovery Leveraging the Validated Fluorobenzamidine Antitumor Pharmacophore

The 2-fluorobenzamidine pharmacophore has demonstrated in vivo antitumor efficacy in two independent rodent cancer models: colorectal cancer (DMH-induced in rats) and breast cancer (DMBA-induced in mice) [1][2]. In the colorectal cancer model, the bithiophene-fluorobenzamidine derivative BFB exhibited an IC₅₀ of ~0.3 µg/mL against HCT-116 cells and achieved significant tumor reduction in vivo without the dose-limiting nephrotoxicity or hepatotoxicity associated with cisplatin. In the breast cancer model, BFB reduced tumor incidence by ~88% versus ~30% for tamoxifen. These data position 4-bromo-2-fluorobenzimidamide hydrochloride as a strategic starting material for medicinal chemistry teams seeking to elaborate the fluorobenzamidine core into novel oncology candidates with a differentiated safety profile. Procurement of this building block is indicated when the research objective is to explore structure–activity relationships around the fluorobenzamidine scaffold for antitumor applications.

Aqueous-Phase Biochemical Assays Requiring Direct Use of the Building Block as an Inhibitor Probe

The hydrochloride salt form provides superior water solubility compared to the free base, enabling direct dissolution in aqueous buffer systems commonly used for biochemical and biophysical assays (e.g., fluorescence-based enzyme inhibition assays, surface plasmon resonance, isothermal titration calorimetry) . This eliminates the need for organic co-solvents (e.g., DMSO) that may interfere with protein stability or assay readouts at higher concentrations. For research groups investigating the intrinsic serine protease inhibitory activity of halogenated benzamidines or using the compound as a fragment for structure-based drug design, the hydrochloride salt is the preferred form for generating reliable, reproducible concentration–response data in aqueous biochemical systems.

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